Bp4mpy
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]-5-(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38N4/c1-9-39(47-17-5-21-57-35-47)25-43(13-1)51-29-52(44-14-2-10-40(26-44)48-18-6-22-58-36-48)32-55(31-51)56-33-53(45-15-3-11-41(27-45)49-19-7-23-59-37-49)30-54(34-56)46-16-4-12-42(28-46)50-20-8-24-60-38-50/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWLUTHJWQYFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Bp4mpy
Advanced Synthetic Routes for Bp4mPy
The primary and most advanced synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaryls. In the case of this compound, the synthesis involves the coupling of a pyridine-substituted phenylboronic acid derivative with a halogenated biphenyl (B1667301) core.
The key starting materials for this synthesis are:
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine : This compound serves as the source of the pyridyl-phenyl side groups.
3,3',5,5'-Tetrabromo-1,1'-biphenyl : This molecule acts as the central biphenyl core to which the side groups are attached.
The general reaction scheme involves the reaction of these two precursors in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium or potassium carbonate. The reaction is usually carried out in a solvent mixture, such as toluene, ethanol, and water, and heated under an inert atmosphere. uq.edu.aumdpi.com
| Parameter | Condition | Reference |
| Reaction Type | Suzuki-Miyaura Cross-Coupling | nih.govrsc.org |
| Reactant 1 | 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
| Reactant 2 | 3,3',5,5'-Tetrabromo-1,1'-biphenyl | |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | mdpi.com |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | uq.edu.aumdpi.com |
| Solvent | Toluene/Ethanol/Water mixture | uq.edu.au |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | worktribe.com |
This table is generated based on typical Suzuki-Miyaura reaction conditions for similar compounds as detailed in the provided search results.
The yield for such multi-component coupling reactions can vary. For a related complex synthesis involving column chromatography purification, a yield of 20% was reported. umich.edu For other Suzuki coupling reactions described in the literature, yields can range from moderate to high, depending on the specific substrates and reaction conditions. mdpi.comrsc.org
Strategies for this compound Analog and Derivative Synthesis
The synthesis of analogs and derivatives of this compound is crucial for tuning its electronic and physical properties to optimize the performance of OLED devices. The primary strategy for creating these analogs is not through the post-functionalization of the this compound molecule itself, but rather by utilizing functionalized starting materials in the Suzuki-Miyaura coupling reaction. This approach allows for the introduction of various substituent groups onto either the pyridine (B92270) rings or the central biphenyl core.
Modification of the Pyridine Ring:
Analogs with modified pyridine rings can be synthesized by starting with substituted 2-bromopyridine (B144113) derivatives. nih.gov For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the final compound, thereby affecting its electron-accepting and transport properties.
Modification of the Biphenyl Core:
Similarly, derivatives can be created by using substituted biphenyl-3,3',5,5'-tetraboronic esters or tetrahalides. Functional groups on the biphenyl core can influence the steric and electronic properties of the molecule, affecting its solubility, thermal stability, and film-forming characteristics.
General Strategies for Analog Synthesis:
| Strategy | Description | Potential Impact on Properties | Reference |
| Use of Substituted Pyridyl Boronic Esters | Incorporating functional groups (e.g., methyl, trifluoromethyl) onto the pyridine ring of the boronic ester precursor. | Modifies HOMO/LUMO levels, electron mobility, and stability. | nih.gov |
| Use of Functionalized Biphenyl Cores | Employing biphenyl precursors with substituents on the aromatic rings. | Influences solubility, glass transition temperature, and solid-state packing. | nih.gov |
| Varying the Linkage Position | Changing the connection points of the pyridylphenyl groups on the biphenyl core. | Alters the overall molecular geometry and electronic conjugation. |
This table outlines general synthetic strategies for creating analogs of complex aryl compounds based on the provided search results.
Purification Techniques for Optoelectronic-Grade this compound
The purity of this compound is of paramount importance for its use in optoelectronic devices, as impurities can act as charge traps or quenching sites, leading to a significant reduction in device efficiency and lifetime. chemrxiv.org Therefore, a multi-step purification process is typically employed to achieve the required high purity, often exceeding 99%. ossila.com
Column Chromatography:
Following the synthesis, the crude product is often subjected to column chromatography to separate the desired this compound from unreacted starting materials, catalyst residues, and byproducts. Silica gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is used as the eluent. umich.edu
Recrystallization:
Recrystallization is another effective method for purifying the solid this compound. This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. This process can yield a white, crystalline powder. mdpi.com
Gradient Sublimation:
For achieving the highest purity required for optoelectronic applications, gradient sublimation is the most critical and widely used technique. mdpi.comgoogle.com In this process, the material is heated under high vacuum, and a temperature gradient is established along a tube. The main product and impurities, having different sublimation temperatures, condense at different zones of the tube, allowing for their effective separation. For compounds with similar structures, sublimation temperatures can be around 245 °C, with yields between 80-90%. mdpi.com This method is particularly effective at removing trace impurities that are difficult to separate by other means.
Summary of Purification Techniques:
| Technique | Description | Typical Conditions/Results | Reference |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl Acetate. | umich.edu |
| Recrystallization | Purification based on differences in solubility. | Results in a purified, crystalline solid. | mdpi.com |
| Gradient Sublimation | Separation based on differences in volatility under vacuum. | Temperature: ~245 °C (for similar compounds); Yield: 80-90%. mdpi.com Purity: >99%. | ossila.comgoogle.com |
This table summarizes the key purification techniques for obtaining high-purity this compound for optoelectronic applications.
Compound Names Table
| Abbreviation | Full Chemical Name |
| This compound | 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl |
| OLED | Organic Light Emitting Diode |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Na₂CO₃ | Sodium Carbonate |
| K₂CO₃ | Potassium Carbonate |
Electronic Structure and Quantum Chemical Investigations of Bp4mpy
Density Functional Theory (DFT) Studies on Ground State Properties
The process of molecular geometry optimization involves finding the most stable arrangement of atoms in a molecule, which corresponds to a local energy minimum on the potential energy surface. github.iopennylane.ai This is a critical first step in computational chemistry as the molecular geometry dictates many of its properties. pennylane.ai For complex molecules like Bp4mPy, with its multiple phenyl and pyridyl rings, conformational analysis is particularly important. The rotational freedom around the single bonds connecting these rings can lead to various conformers with different energies and electronic properties. Theoretical studies have focused on determining the most stable conformation of this compound, which is characterized by a non-planar structure. rsc.org This twisted arrangement is a key feature, influencing the extent of π-conjugation and ultimately affecting its electronic behavior. umich.edu
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.comwikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. qut.edu.auossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic conductivity and the wavelength of its luminescence. qut.edu.au
DFT calculations have been employed to determine the HOMO and LUMO energy levels of this compound. One study reports a HOMO level of -6.66 eV and a LUMO level of -2.57 eV. ossila.com Due to its four electron-withdrawing pyridine (B92270) pendants, this compound is considered an electron-deficient molecule. ossila.com The spatial distribution of these orbitals reveals important information about where electronic activity is most likely to occur. In this compound, the HOMO is typically localized on the biphenyl (B1667301) core and the phenyl rings, while the LUMO is distributed over the pyridine units. This spatial separation of the HOMO and LUMO is a characteristic feature of molecules designed for efficient charge transport.
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -6.66 ossila.com | Biphenyl core and phenyl rings |
| LUMO | -2.57 ossila.com | Pyridine units |
The electron density distribution describes the probability of finding an electron in a particular region of a molecule. In this compound, the electron density is highest around the nitrogen atoms of the pyridine rings due to their higher electronegativity. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). umich.edu For this compound, the ESP map would show negative potential around the nitrogen atoms, making them susceptible to electrophilic attack, and positive potential around the hydrogen atoms. The balance of interactions between the π-electrons of the aromatic rings and the σ-framework is a key factor in determining how the molecules align with each other in the solid state. umich.edu
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
TD-DFT is a widely used quantum-chemical method for studying the excited states of molecules. arxiv.orgfaccts.de It allows for the calculation of excitation energies and the characterization of electronic transitions, providing valuable information for understanding absorption and emission spectra. rsc.orgrsc.orgresearchgate.net
TD-DFT calculations are used to determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states. ossila.comrsc.orgmdpi.comresearchgate.netumich.edu The energy of these states is crucial for understanding the photophysical behavior of a molecule. For instance, the energy of the T₁ state is a critical parameter for host materials in phosphorescent OLEDs, as efficient energy transfer from the host to the phosphorescent dopant requires the host's triplet energy to be higher than that of the dopant. The calculated S₀ → S₁ transition energies have shown good agreement with experimental absorption data. rsc.org
TD-DFT calculations also provide insight into the nature of electronic transitions. rsc.orgrsc.org For this compound, the electronic transitions are primarily of a π-π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. qut.edu.au These transitions are typically localized on the conjugated π-system of the molecule. In some contexts, particularly when this compound is part of a donor-acceptor system, charge transfer (CT) transitions can also occur. rsc.org A CT transition involves the movement of an electron from an electron-donating part of the molecule to an electron-accepting part. The separation of the HOMO and LUMO in this compound facilitates this type of transition when it is paired with an appropriate donor molecule. rsc.org
Singlet and Triplet Excited State Energy Calculations
Computational Approaches for Predicting this compound's Optoelectronic Parameters
The prediction and understanding of the optoelectronic properties of 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl (this compound) are heavily reliant on quantum chemical investigations. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are standard tools for modeling the electronic structure and excited state properties of this compound, especially in the context of its application in Organic Light Emitting Diodes (OLEDs). rsc.orguq.edu.auresearchgate.net These theoretical approaches allow researchers to calculate key parameters that govern the performance of this compound as an electron-transporting and hole-blocking material. ossila.com
DFT has proven to be a significant tool for the theoretical prediction of ground-state properties for materials used in OLED technology. researchgate.net For this compound and related systems, calculations are frequently performed using the Gaussian suite of programs. uq.edu.auworktribe.comrsc.org A common approach involves utilizing the B3LYP hybrid functional. rsc.orgresearchgate.networktribe.comrsc.org This functional is often paired with basis sets like 6-31G** or 6-31G(d) for non-metal atoms. rsc.orgresearchgate.networktribe.com When this compound is part of a metal complex, such as a host for an iridium(III) or osmium(II) phosphor, the LANL2DZ basis set is typically employed for the heavy metal atom. rsc.orgworktribe.comrsc.org To account for the influence of the surrounding medium in solution-phase studies, a Conductor-like Polarization Continuum Model (CPCM) is often applied, with dichloromethane (B109758) (CH2Cl2) being a frequently simulated solvent. rsc.orgworktribe.comrsc.org
TD-DFT calculations extend these investigations to the excited states, providing insight into absorption and emission spectra. rsc.orgresearchgate.net These calculations are crucial for determining the energies of the lowest singlet (S1) and triplet (T1) excited states. The agreement between calculated S0 → S1 transition energies and experimental absorption spectra has been noted as remarkably good in studies involving materials hosted by this compound. rsc.org Such computational studies are essential for rationalizing the performance of OLED devices where this compound is used, for instance, as a host or an electron transport layer (ETL). rsc.orgrsc.org By predicting parameters like orbital distributions and transition energies, these computational methods provide an in-depth understanding of the electronic processes at a molecular level. rsc.orguq.edu.au
Table 1: Commonly Employed Computational Methods and Software for this compound Studies
| Computational Aspect | Method/Software/Model | Typical Application/Context | Reference |
|---|---|---|---|
| Primary Method | Density Functional Theory (DFT) | Calculation of ground-state electronic structures, HOMO/LUMO energies. | researchgate.netscirp.org |
| Excited State Method | Time-Dependent DFT (TD-DFT) | Calculation of absorption/emission spectra and singlet/triplet transition energies. | rsc.orguq.edu.auresearchgate.net |
| Functional | B3LYP | A hybrid functional widely used for geometry optimization and electronic property calculations. | rsc.orgresearchgate.networktribe.comrsc.org |
| Basis Set (Non-metals) | 6-31G** / 6-31G(d) | Pople-style basis set for atoms like C, H, N. | rsc.orgresearchgate.networktribe.com |
| Basis Set (Metals) | LANL2DZ | Effective core potential basis set for heavy atoms (e.g., Ir, Os) in doped systems. | rsc.orgworktribe.comrsc.org |
| Software Package | Gaussian 09 / Gaussian 16 | A quantum chemistry software suite used to perform DFT and TD-DFT calculations. | uq.edu.auworktribe.comrsc.org |
| Solvent Model | CPCM | Simulates the effect of a solvent (e.g., CH2Cl2) on the molecule's properties. | rsc.orgworktribe.comrsc.org |
A primary outcome of these computational studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier molecular orbitals are fundamental to understanding the charge injection, transport, and blocking capabilities of this compound. The electron-deficient nature of this compound, arising from its four electron-withdrawing pyridine pendants, results in a deep LUMO level, facilitating electron transport. ossila.com The calculated HOMO and LUMO energies are critical for designing efficient OLED device architectures, ensuring proper energy level alignment between adjacent layers for balanced charge injection and confinement of excitons within the emissive layer. rsc.orgosti.gov
Table 2: Reported Optoelectronic Parameters for this compound
| Parameter | Value (eV) | Source |
|---|---|---|
| HOMO | -6.66 | ossila.com |
| LUMO | -2.57 | ossila.com |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl |
| Ir(III) | Iridium(III) |
Spectroscopic Characterization and Photophysical Properties of Bp4mpy
UV-Visible Absorption Spectroscopy Investigations
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. By measuring the absorbance of light at different wavelengths, information about the energy levels and the nature of electronic transitions can be obtained.
Electronic Absorption Bands and Transition Assignments
Studies on Bp4mPy in tetrahydrofuran (B95107) (THF) solution indicate a maximum absorption wavelength () in the ultraviolet region. Reported values for the absorption maximum in THF are around 252 nm ossila.com and 253 nm. rsc.orguq.edu.au These high-energy absorption bands are typically attributed to electronic transitions within the conjugated system of the molecule, which includes the biphenyl (B1667301) core and the attached pyridylphenyl groups. While specific detailed assignments of all absorption bands for this compound are not extensively detailed in the provided sources, for molecules with similar aromatic and heteroaromatic moieties, transitions involving the delocalized electrons are common in this spectral region.
Solvent Effects on Absorption Characteristics
The interaction between a solute molecule and its surrounding solvent can influence its electronic energy levels, leading to shifts in absorption spectra, a phenomenon known as solvatochromism. tutorchase.commdpi.com These effects can arise from non-specific interactions like solvent polarity and refractive index, as well as specific interactions such as hydrogen bonding. cutm.ac.inresearchgate.netuctm.edubeilstein-journals.orguq.edu.aursc.org
While the provided information consistently reports the absorption maximum of this compound in THF ossila.comrsc.orguq.edu.au, detailed studies systematically investigating the solvent effects on the UV-Vis absorption spectrum of this compound across a range of solvents with varying polarities and other properties were not found within the scope of the search. Therefore, a comprehensive analysis of how different solvents specifically influence the absorption bands and their characteristics for this compound cannot be provided based on the available data.
Photoluminescence (PL) Spectroscopy Analysis
Photoluminescence spectroscopy provides insights into the radiative decay pathways of excited molecules, yielding information about emission energies, spectral profiles, and luminescence efficiencies.
Emission Maxima and Spectral Profiles
Upon excitation, this compound exhibits fluorescence, with a reported emission maximum () at 352 nm in THF. ossila.comrsc.orguq.edu.au The spectral profile in this solvent is characterized by this emission band in the ultraviolet to near-visible region. The emission likely originates from the relaxation of the molecule from its lowest excited singlet state (S1) back to the ground state (S0). The shape and breadth of the emission spectrum can provide information about the vibrational structure of the excited and ground states and the degree of solvation or intermolecular interactions.
While the emission maximum in THF is consistently reported, detailed information on the spectral profiles of this compound in different environments or a comprehensive analysis of vibronic features was not available in the gathered search results.
Photoluminescence Quantum Yield (PLQY) Determinations
The photoluminescence quantum yield (PLQY) is a crucial parameter that quantifies the efficiency of the radiative decay process, representing the ratio of emitted photons to absorbed photons. mdpi.comacs.orgevidentscientific.com A high PLQY indicates that a larger proportion of absorbed light energy is re-emitted as luminescence.
Temperature-Dependent Photoluminescence Studies
Temperature-dependent photoluminescence studies can reveal information about the excited-state dynamics, including the involvement of different excited states (e.g., singlet and triplet states) and the influence of non-radiative decay pathways, which can be temperature-sensitive. uctm.edu Changes in temperature can affect molecular conformation, intermolecular interactions, and the rates of various photophysical processes, leading to shifts in emission maxima, changes in spectral intensity, and alterations in luminescence lifetimes.
However, specific experimental data detailing the temperature-dependent photoluminescence behavior of this compound, such as how its emission spectrum or intensity changes with varying temperature, was not found within the scope of the conducted searches. While the general principles of temperature-dependent PL are discussed in some sources uctm.edu, specific findings for this compound were not available.
Based on the available data, the primary spectroscopic characteristics reported for this compound are its UV-Vis absorption and fluorescence emission maxima in THF. Its application in OLEDs as a charge transport material and host highlights its relevant electronic and energy transfer properties.
Here is a summary of the key reported spectroscopic data for this compound in THF:
| Property | Value (in THF) | Source |
| UV-Vis Absorption λ | 252 nm | ossila.com |
| UV-Vis Absorption λ | 253 nm | rsc.orguq.edu.au |
| Fluorescence Emission λ | 352 nm | ossila.comrsc.orguq.edu.au |
Table 1: Key Spectroscopic Data for this compound in THF
Time-Resolved Photoluminescence (TRPL) for Excited State Dynamics
Time-resolved photoluminescence (TRPL) measurements are crucial for understanding the excited state dynamics of materials like this compound and systems in which it is incorporated. TRPL is typically performed using techniques such as time-correlated single-photon counting (TCSPC) with pulsed excitation sources. Studies involving this compound often investigate its role within emissive layers, particularly in the context of exciplex formation or thermally activated delayed fluorescence (TADF).
Singlet Exciton (B1674681) Lifetimes
While specific singlet exciton lifetimes for isolated this compound in neat films or simple solutions are not extensively detailed in the provided literature, TRPL studies on blends containing this compound offer insights into excited state decay processes. For instance, a mixture of TCTA and this compound, which forms an exciplex, exhibits a fluorescence decay lifetime estimated at 5.3 ns. This value represents the decay of singlet excitons within the exciplex formed by TCTA and this compound.
Delayed Fluorescence Components and Mechanisms
This compound's involvement in exciplexes and TADF systems leads to the observation of delayed fluorescence. In the case of the TCTA:this compound exciplex, a small energy difference between the singlet and triplet excited states (ΔEST) of approximately 0.1 eV has been estimated. fishersci.fi This small ΔEST facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, a key mechanism for TADF. Delayed fluorescence components with longer lifetimes, attributed to this RISC process, have been observed in systems involving this compound. For example, delayed lifetimes for exciplex-forming mixtures have been reported in the range of tens to over a hundred nanoseconds. The presence of lower triplet energy states in constituent materials like TCTA and this compound can influence the lifetime of the exciplex triplet state through exothermic energy transfer, potentially leading to shorter delayed lifetimes for the exciplex. fishersci.fi
Electroluminescence (EL) Spectroscopy in Device Contexts
Electroluminescence (EL) spectroscopy is vital for evaluating the performance of this compound within operational OLED devices, where it typically serves as an ETL and/or HBL. fishersci.fi In this role, this compound contributes to efficient charge transport and confinement, which are critical for effective exciton formation and radiative recombination in the emissive layer.
EL Emission Maxima and Spectral Purity
The EL emission spectrum of an OLED incorporating this compound is primarily determined by the emissive layer material. This compound, acting as a charge transport or blocking layer, does not typically emit light itself in these device configurations, although it can be a component of an emissive exciplex layer. nih.gov When used in conjunction with specific emissive materials, devices employing this compound as an ETL/HBL have demonstrated EL emissions across various colors, including blue and white, with spectral characteristics dictated by the chosen emitters. fishersci.fi For instance, devices utilizing carbon dots as the emissive layer and this compound as the ETL have shown blue EL with a peak at 461 nm.
Current Density-Voltage-Luminance (J-V-L) Characteristics
The current density-voltage-luminance (J-V-L) characteristics of OLEDs provide essential information about their electrical and optical performance. Devices incorporating this compound as an ETL or HBL typically exhibit rectification behavior, with current and luminance increasing with applied voltage. The turn-on voltage, defined as the voltage at which a certain luminance level (e.g., 1 cd/m²) is reached, is an important parameter. The specific J-V-L characteristics are influenced by the entire device architecture and the properties of all layers, including the effectiveness of this compound in facilitating electron injection and transport while blocking holes.
Here is an example of J-V-L data for a device structure utilizing this compound:
| Voltage (V) | Current Density (mA/cm²) | Luminance (cd/m²) |
| ... | ... | ... |
| 7 | ~0.1 | ~1 |
| 12 | ~10 | 100.4 |
| ... | ... | ... |
| (Note: Data points are illustrative and based on trends observed in source for a specific device. Actual values vary significantly depending on device structure and emissive material.) |
External Quantum Efficiency (EQE) Analysis
Here is an example of EQE data for devices utilizing this compound:
| Device Structure (Partial) | Emissive Material | Max. EQE (%) | Reference |
| .../Emissive layer/Bp4mPy/... | Carbon Dots | ~2.4 (for a specific deep-red TADF dendrimer) | |
| ITO/TAPC/.../TCTA:this compound:FIrpic/.../Bp4mPy/... | FIrpic (Blue Phosphorescent) | 15.8 | nih.gov |
| .../Emissive layer/Bp4mPy/... | TADF Dendrimer | ~10 (for 5 mol% blend in TCTA) | |
| ITO/TCTA:this compound (exciplex EML)/... | Exciplex | 1.5 (for a specific white OLED) | fishersci.fi |
| .../Emissive layer/Bp4mPy/... | Pt complex | 8.0 - 11.5 | |
| .../Emissive layer/Bp4mPy/... | Various (Green/White PHOLEDs) | Comparable EQE of 15 ± 1 % | |
| .../Emissive layer/Bp4mPy/... | Red PHOLEDs | Up to 14.8 |
The efficiency roll-off at higher current densities is a phenomenon observed in OLEDs, and studies investigate how material properties, including those of charge transport layers like this compound, influence this.
Electrochemical Behavior and Redox Characteristics of Bp4mpy
Cyclic Voltammetry (CV) Studies on Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a widely employed electrochemical technique used to investigate the redox properties of materials like Bp4mPy. cenmed.comcenmed.com This method involves sweeping the potential of a working electrode in a cyclic manner and measuring the resulting current, providing insights into the oxidation and reduction processes occurring within the material. labsolu.casigmaaldrich.com
Studies utilizing CV have been conducted to determine the oxidation and reduction potentials of this compound. While detailed cyclic voltammograms and a comprehensive range of potentials under varying conditions are not extensively reported in the immediately available literature, some findings highlight the nature of its electrochemical processes. For instance, irreversible reduction potentials for this compound have been observed in cyclic voltammetry studies. cenmed.com Specifically, cathodic peak potentials (Epc) of -2.4 eV have been noted during the first scan in certain contexts. cenmed.com This irreversibility suggests that the electron gain by the this compound molecule leads to a stable or semi-stable reduced species that does not readily revert to the neutral form under the experimental conditions of the CV scan.
The reduction process in electron-transporting materials like this compound is critical for their function in devices, as it relates to their ability to accept electrons from the cathode or an adjacent layer. The observation of irreversible reduction for this compound indicates that the electron injection and transport processes involving this molecule may lead to stable anionic states or subsequent chemical reactions.
Determination of Electrochemical HOMO and LUMO Energy Levels
The electrochemical data obtained from techniques like cyclic voltammetry are invaluable for estimating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. labsolu.caplaybooks.com These energy levels are fundamental parameters that govern the charge injection and transport characteristics of a material in electronic devices.
For this compound, electrochemical measurements have been used to estimate its HOMO and LUMO energy levels. Reported values in the literature indicate a HOMO energy level of approximately 6.66 eV and a LUMO energy level of around 2.57 eV. Current time information in US.mcpmarket.com Another source also estimates the LUMO of this compound to be around 2.57 eV based on previous literature. nih.gov
The LUMO energy level is particularly relevant for this compound's role as an electron-transporting material, as it represents the energy level into which electrons are injected. A lower LUMO energy facilitates electron injection from the cathode or an electron-donating layer. The HOMO energy level, on the other hand, is related to the material's ability to donate electrons or block holes. The relatively large energy gap between the HOMO and LUMO in this compound is consistent with its application as an electron transporter and hole blocker in OLEDs.
The estimation of HOMO and LUMO levels from electrochemical data typically involves empirical relationships correlating the oxidation potential with the HOMO and the reduction potential with the LUMO. labsolu.ca
Estimated Energy Levels for this compound
| Energy Level | Value (eV) | Source |
| HOMO | 6.66 | Current time information in US., mcpmarket.com |
| LUMO | 2.57 | Current time information in US., nih.gov, mcpmarket.com |
Influence of Molecular Structure on Redox Potentials
The molecular structure of a compound significantly dictates its electronic properties, including its redox potentials. In the case of this compound, its structure features a biphenyl (B1667301) core substituted with four m-pyridyl groups. Current time information in US. The pyridine (B92270) rings are known to be electron-withdrawing due to the electronegativity of the nitrogen atom. This electron-withdrawing nature of the four pyridine pendants in this compound contributes to its electron-deficient character. Current time information in US.
The presence of electron-withdrawing groups generally lowers the energy of the LUMO, making the molecule easier to reduce (resulting in less negative or even positive reduction potentials). Conversely, electron-donating groups tend to raise the HOMO energy, making the molecule easier to oxidize (resulting in less positive or even negative oxidation potentials).
While specific detailed studies on the direct influence of each structural component on this compound's redox potentials were not extensively found, research on related organic and organometallic compounds used in similar applications provides relevant insights. For example, studies on iridium(III) complexes have shown that different ligands and substituents can induce varying effects on the stabilization of molecular orbitals, leading to shifts in oxidation and reduction potentials. uliege.be Similarly, modifications to ligands and the addition of substituents like methyl and phenyl groups in osmium(II) complexes have been demonstrated to influence their reduction and oxidation potentials. nih.gov These examples underscore the principle that strategic modifications to molecular architecture, such as the incorporation and placement of electron-withdrawing or donating groups, can be used to tune the redox properties of organic molecules.
In this compound, the cumulative electron-withdrawing effect of the four m-pyridyl groups is expected to lower its LUMO energy, facilitating its role as an electron acceptor and transporter. This structural design is a key factor in its performance in electron-transport layers in OLEDs.
Electrochemical Stability Considerations
Electrochemical stability is a crucial factor for materials employed in organic electronic devices that undergo repeated redox cycles during operation. For materials like this compound used in OLEDs, maintaining stability under electrical stress is essential for achieving long device lifetimes and reliable performance. fishersci.caalfa-chemistry.com
Electrochemical degradation can occur through various mechanisms, including irreversible redox reactions, formation of unstable radical species, or undesirable side reactions with other components in the device stack. The irreversible nature of the reduction process observed for this compound in some studies cenmed.com could potentially be a factor influencing its electrochemical stability under continuous operation, depending on the stability of the reduced species.
Factors that can influence the electrochemical stability of organic materials include the inherent chemical structure of the molecule, the presence of impurities, the nature of the surrounding environment (e.g., presence of moisture or oxygen), and interactions with other materials in the device layers. For instance, the presence of ionic groups in some polyelectrolytes used in OLEDs can lead to undesired electrochemical doping effects, which can negatively impact the stability of adjacent layers and electrodes. scm.com
Structural Analysis and Morphological Aspects of Bp4mpy in Solid State
X-ray Diffraction Studies of Bp4mPy Crystalline Structures
X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and orientation of materials malvernpanalytical.comdrawellanalytical.com. It relies on the diffraction of X-rays by the regularly spaced atoms within a crystal lattice, producing a unique diffraction pattern that can be analyzed to reveal detailed structural information drawellanalytical.comanton-paar.com.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is considered the most precise method for determining the three-dimensional atomic arrangement of crystalline materials anton-paar.comcreative-biostructure.com. This technique provides detailed information, including unit cell dimensions, symmetry, atomic positions, bond lengths, and bond angles creative-biostructure.comuhu-ciqso.es. While the search results mention single crystal X-ray diffraction analyses in the context of understanding crystal structures and explaining photophysical data for other compounds researchgate.netresearchgate.net, specific detailed data from single-crystal XRD studies of this compound itself, such as lattice parameters or space group, were not explicitly found in the provided snippets. The technique requires high-quality single crystals of sufficient size uhu-ciqso.es.
Powder X-ray Diffraction for Film Morphology
Powder X-ray diffraction (PXRD) is commonly used to analyze the crystalline phases and preferred orientation in polycrystalline materials, including thin films malvernpanalytical.comtib.euarxiv.org. For thin films, PXRD can provide insights into the degree of crystallinity and the presence of different crystalline polymorphs tib.eucbpf.br.
Studies involving this compound in thin film form, particularly in blends with fullerenes like C60, have utilized XRD to investigate morphological changes. In one study examining 200 nm thick films of a 1:1 this compound:C60 blend, the XRD spectrum was reported as featureless both before and after aging under simulated solar illumination osti.gov. This suggests that this compound in these blended thin films, under the conditions studied, does not exhibit significant long-range crystalline order detectable by the PXRD technique used, or that any crystalline domains are too small or disordered to produce sharp diffraction peaks. In contrast, a blend involving BPhen:C60 in the same study showed a diffraction peak after aging, indicative of crystallization osti.gov.
Amorphous and Crystalline Phase Behavior in Thin Films
The performance and stability of organic electronic devices are significantly influenced by whether the organic layers exist in an amorphous or crystalline state, and the transitions between these phases umich.edu. Amorphous films generally offer flexibility and ease of processing, while crystalline films can provide higher charge carrier mobility due to ordered molecular packing researchgate.netresearchgate.net. However, uncontrolled crystallization in thin films can lead to performance degradation over time rsc.org.
This compound is often described in the context of forming stable amorphous films researchgate.net. Its molecular structure, which is relatively large compared to some other materials like BPhen, and possesses increased degrees of intramolecular rotational freedom, likely contributes to its limited tendency to form crystalline domains osti.gov.
Glass Transition Temperature (Tg) and Thermal Stability
The glass transition temperature (Tg) is a key thermal property that indicates the temperature range over which an amorphous material transitions from a rigid glassy state to a more flexible, rubbery state osti.govumich.edu. A higher Tg generally correlates with better thermal stability of the amorphous phase, as it signifies a higher temperature required for molecular mobility that could lead to crystallization rsc.orgktu.edu.
Differential Scanning Calorimetry (DSC) measurements have been used to determine the Tg of this compound. Reported Tg values for this compound are around 105-106 °C osti.govumich.edu. This relatively high Tg suggests good thermal stability for amorphous this compound films compared to materials with lower Tg values, such as BPhen (Tg = 61 °C) osti.govumich.edu.
Furthermore, this compound did not exhibit a melting point up to temperatures of 400 °C under atmospheric pressure in DSC experiments osti.govumich.edu. This lack of melting behavior further supports its strong tendency to remain in an amorphous or highly disordered state rather than forming a well-defined crystalline solid with a distinct melting transition. The vaporization temperature in vacuum for this compound is reported to be around 350 °C umich.edu.
Table 1 summarizes the thermal properties of this compound and other related materials.
Table 1: Thermal Properties of this compound and Related Materials
| Material | Glass Transition Temperature (Tg) (°C) | Melting Point (°C) | Vaporization Temperature (vacuum) (°C) |
| BPhen | 61 osti.govumich.edu | 218 osti.govumich.edu | 230 umich.edu |
| This compound | 105-106 osti.govumich.edu | >400 (no melt) osti.govumich.edu | 350 umich.edu |
| 3TPYMB | 106 osti.govumich.edu | >400 (no melt) osti.govumich.edu | 240 umich.edu |
| TPBi | 120 osti.govumich.edu | 274 osti.govumich.edu | 320 umich.edu |
Suppression of Crystallization in Blends
The suppression of crystallization in organic thin films is often desirable for maintaining stable device performance, as uncontrolled crystallization can lead to phase separation and degradation umich.edursc.org. Blending materials can influence their crystallization behavior.
In blends, particularly with fullerenes like C60, this compound's inherent resistance to crystallization appears to be maintained. As mentioned in the XRD section, 1:1 this compound:C60 films did not show evidence of crystallization after aging, unlike blends with BPhen osti.gov. This suggests that this compound can effectively suppress the crystallization of the blend or that the blend itself remains largely amorphous under the tested conditions. The large size and structural flexibility of this compound molecules are likely factors contributing to this suppression of crystallization osti.gov.
Nanomorphological Characterization in Blended Films
The nanomorphology, or the structure at the nanoscale, of blended organic films is crucial for charge separation and transport in devices like OPVs researchgate.netacs.org. Techniques such as atomic force microscopy (AFM) are often used to characterize the surface morphology and nanoscale features of thin films tib.eu.
Molecular Alignment and Orientation in Fabricated Devices
The functional performance of this compound as an ETL and HBL in fabricated organic electronic devices is intimately linked to its electronic structure and the spatial arrangement of its molecules within the multilayer stack. In these devices, this compound serves to efficiently transport electrons from the cathode or electron injection layer towards the emissive or active layer while simultaneously preventing holes from the anode or hole transport layer from reaching the cathode, thereby promoting exciton (B1674681) confinement and balanced charge recombination in OLEDs, or efficient charge separation in OPVs.
The electronic energy levels of this compound are particularly well-suited for these functions. It possesses a high HOMO energy level of 6.66 eV and a low LUMO energy level of 2.57 eV. This substantial energy gap enables this compound to effectively block excitons. In OPV architectures, the alignment of the LUMO energy level of this compound, when incorporated into an electron-filtering buffer layer alongside fullerenes like C60 or C70, with the energy levels of the electron acceptor material is crucial for facilitating efficient electron extraction.
While the significant impact of film morphology on charge transport characteristics and device stability has been established for this compound and its composite layers, detailed experimental investigations specifically quantifying the precise molecular alignment and orientation of individual this compound molecules relative to the substrate or adjacent layers within a completed device structure are not extensively detailed in the provided literature. The optimization of the morphology of layers containing this compound, such as the this compound:C60 electron-filtering buffer layer, has been shown to enhance electron mobility, implying that the molecular packing and arrangement within the film are favorable for charge transport. However, explicit data regarding preferred molecular orientation angles or specific crystallographic orientations within the device stack were not found in the search results. The focus in the available information is more on the macroscopic morphology (amorphous vs. crystalline) and its stability, rather than the nanoscale molecular orientation.
| Device Type | Structure (Example) | This compound Layer Thickness | Source |
| OLED | ITO (90 nm) / TAPC (65 nm) / TCTA (5 nm) / 26DCzPPy:4 wt% B-2PXZ (30 nm) / this compound (40 nm) / LiF (0.8 nm) / Al (150 nm) | 40 nm | |
| OLED | glass / ITO (150 nm) / modified PEDOT:PSS (40 nm) / Emissive layer (40 nm) / this compound (65 nm) / LiF (1.0 nm) / Al (100 nm) | 65 nm | , |
| OLED | ITO / HATCN (10 nm) / TAPC (40 nm) / SB-C or -Si (10 nm) / (20% Ir(tpz)₃: SB-C or -Si host, 25 nm) / this compound (60 nm) / LiF (1 nm) / Al (100 nm) | 60 nm | |
| OPV | ITO (150nm) / MoOx (10nm) / DBP:C70 (54nm) / C70 (9nm) / EF-CBL / Al (100nm) (EF-CBL can be 1:1 this compound:C60 (10nm) / this compound (3nm)) | 3 nm (as part of EF-CBL) | |
| OPV | ITO (150nm) / MoOx (10nm) / DBP:C70 (54nm) / C70 (9nm) / EF-CBL / Al (100nm) (EF-CBL can be 1:1 this compound:C60 (10nm)) | 10 nm (as part of EF-CBL) |
Coordination Chemistry and Metal Complexation with Bp4mpy
Bp4mPy as a Ligand or Host in Transition Metal Complexes
Synthesis of this compound-Containing Metal Complexes (e.g., Os(II), Ir(III), Pt(II), Au(III))
The synthesis of transition metal complexes often involves the coordination of various ligands to a central metal ion. While this compound itself is typically used as a host material rather than a directly coordinated ligand in the synthesis of discrete metal complexes, its presence in device fabrication is integral to the performance of complexes containing metals like Os(II), Ir(III), Pt(II), and Au(III). rsc.orgresearchgate.netnih.govrsc.orguq.edu.au
The synthesis of the metal complexes themselves follows established organometallic chemistry routes. For instance, Os(II) complexes can be prepared from starting materials like Os₃(CO)₁₂. rsc.orgresearchgate.net Iridium(III) complexes are often synthesized from iridium(III) chloride hydrates, leading to the formation of chloro-bridged dimers which can then be reacted with other ligands. rsc.orgmdpi.com The synthesis of platinum(II) complexes can be achieved through methods that may involve lithiated species or the deprotonation of N-H sites on azole-based ligands. d-nb.info Gold(III) complexes have been synthesized using microwave-assisted C-H activation to form cyclometalated compounds. uq.edu.au
Investigation of Coordination Modes and Geometries (e.g., Tris-bidentate)
The coordination geometry of the metal complexes used in conjunction with this compound is a critical factor determining their photophysical properties. A common coordination mode for d⁶ transition metals like Os(II) and Ir(III) is the tris-bidentate geometry, resulting in a distorted octahedral arrangement around the metal center. rsc.orgworktribe.comresearchgate.net
X-ray diffraction studies are instrumental in confirming these coordination modes. For example, in a series of Os(II) complexes, a heteroleptic tris-bidentate coordination was confirmed, where three different bidentate ligands occupy the coordination sphere of the osmium atom. rsc.orgrsc.org This specific arrangement influences the electronic structure and, consequently, the emissive properties of the complex. Similarly, for Ir(III) complexes, both homoleptic and heteroleptic tris-bidentate structures are common. rsc.org
The nature of the chelating ligands, such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, or cyclometalating ligands like 2-phenylpyridine (B120327) (ppy), dictates the bond angles and distances within the complex. rsc.orgworktribe.com For instance, in some Os(II) complexes, the bpy and a dianionic bipz chelate are located cis to each other. rsc.org In Ir(III) complexes, the trans-influence of different ligands can affect bond lengths, with the longest Ir-N bond often found trans to the Ir-C bond in cyclometalated structures. worktribe.com
| Metal | Complex Type | Coordination Geometry | Key Findings |
| Os(II) | Heteroleptic | Distorted Octahedral, Tris-bidentate | X-ray diffraction confirmed the coordination of three distinct bidentate ligands. rsc.orgworktribe.comrsc.org |
| Ir(III) | Homoleptic/Heteroleptic | Distorted Octahedral, Tris-bidentate | The choice of chelating ligands controls intermolecular interactions and electrical characteristics. rsc.orgworktribe.com |
| Pt(II) | Square Planar | Bidentate ligands enhance rigidity and reduce non-radiative decay. d-nb.info | |
| Au(III) | Square Planar | Cyclometalated ligands lead to tunable emission properties. uq.edu.au |
Influence of Metal Center and Ancillary Ligands on Complex Properties
The properties of the metal complexes hosted by this compound are significantly influenced by both the central metal atom and the ancillary ligands. The heavy metal center, such as Os(II), Ir(III), or Pt(II), induces strong spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states, leading to phosphorescence. nih.gov
The nature of the ancillary ligands plays a crucial role in tuning the electronic and photophysical properties of the complex. For instance, the introduction of electron-donating or electron-withdrawing groups on the ligands can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). hku.hk This, in turn, affects the emission color and efficiency of the complex.
In Os(II) complexes, varying the diimine ancillary ligands has been shown to modulate the intensity of metal-to-ligand charge transfer (MLCT) absorption bands. rsc.org Similarly, for Ir(III) complexes, modifying the ancillary ligands can shift the emission from green to red. rsc.org The use of strong σ-donating and/or π-accepting ligands can destabilize non-emissive metal-centered (MC) excited states, thereby favoring luminescence. nih.gov For example, in certain platinum(II) complexes, the combination of a strong σ-donor phenylate and a π-accepting pyridine (B92270) ring in the ligand raises the energy of quenching d-d states and lowers the energy of emissive MLCT states. d-nb.info
Intermolecular Interactions and Self-Assembly in Metal-Bp4mPy Systems
In the solid state, such as in the emissive layer of an OLED, intermolecular interactions between the host this compound molecules and the guest metal complexes, as well as among the host molecules themselves, can significantly impact device performance. These interactions can influence the morphology of the thin film and the charge transport properties. umich.edu
For some platinum(II) complexes, intermolecular Pt-Pt interactions can lead to the formation of excimers, which results in a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. d-nb.info The degree of these interactions can sometimes be controlled by the substitution pattern on the ligands, which can lead to interesting phenomena like mechano- and solvatochromism. d-nb.info
The design of the ligands in the metal complexes can also be used to control intermolecular interactions. For example, introducing bulky groups on the ligands can prevent aggregation and the associated quenching of luminescence, leading to higher quantum yields in the solid state. hku.hk In the context of OLEDs, this compound is often used as a host material in combination with other materials to form an exciplex, which can then efficiently transfer energy to the dopant metal complex. ossila.com
Charge Transfer Phenomena in this compound-Metal Complexes
Charge transfer processes are fundamental to the operation of OLEDs and the photophysical behavior of the transition metal complexes used within them. In systems containing this compound and a metal complex dopant, several types of charge transfer can occur.
Metal-to-Ligand Charge Transfer (MLCT)
A predominant phenomenon in many of the phosphorescent d⁶ transition metal complexes hosted by this compound is Metal-to-Ligand Charge Transfer (MLCT). rsc.orgresearchgate.networktribe.comcaltech.edu Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. hku.hk The emission from these complexes often originates from the triplet MLCT (³MLCT) state. rsc.orgresearchgate.nethku.hk
The energy of the MLCT transition, and thus the color of the emitted light, can be tuned by modifying the ligands. For example, in Os(II) complexes, the emission is assigned to ³MLCT transitions mixed with some ligand-to-ligand charge transfer (³LLCT) character. rsc.orgworktribe.comrsc.org The nature of the diimine ligand in these complexes influences the energy of the MLCT state. rsc.org In some cases, the emission can be described as a metal-ligand-to-ligand charge transfer (MLLCT), where the initial charge transfer is from an orbital with mixed metal and ligand character to a different ligand. worktribe.com
Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used to understand the nature of the excited states and confirm the MLCT character of the transitions. rsc.orgworktribe.comrsc.orguq.edu.au These calculations show that the highest occupied molecular orbital (HOMO) is often located on the metal and parts of the ligand framework, while the lowest unoccupied molecular orbital (LUMO) is primarily on the π-accepting ligand. hku.hk
Ligand-to-Ligand Charge Transfer (LLCT)
Ligand-to-ligand charge transfer (LLCT) is a type of electronic transition in coordination complexes where an electron moves from a molecular orbital primarily localized on one ligand (the donor) to an orbital centered on another ligand (the acceptor). beilstein-journals.orgwikipedia.org This process is mediated by the central metal ion, which couples the donor and acceptor ligands electronically. beilstein-journals.org Such transitions often result in intense, broad absorption bands in the visible or near-infrared region of the spectrum. rsc.orgrsc.org The character of an LLCT state involves the donor ligand being oxidized and the acceptor ligand being reduced, while the formal oxidation state of the metal center remains unchanged.
In some systems, the LLCT transition can be mixed with other charge-transfer states, such as metal-to-ligand charge transfer (MLCT). This mixing can lead to hybrid states, sometimes described as metal-ligand-to-ligand charge transfer (MLLCT), where electron density shifts from a mixed metal-ligand orbital to an acceptor ligand orbital. researchgate.nethku.hk For instance, certain Rhenium(I) and Platinum(II) complexes exhibit emission from excited states with a mixed ³MLCT/³LLCT character. beilstein-journals.orgresearchgate.net
While this compound is a prominent ligand in coordination chemistry and materials science, its primary role in excited-state processes is typically not as a participant in a classical intramolecular LLCT event within a single complex. Instead, due to the electron-withdrawing nature of its four pyridine pendants, this compound is characterized as an electron-deficient and electron-transporting material. ossila.com Its most significant charge-transfer-related behavior is observed in intermolecular processes, particularly in the formation of exciplexes when paired with an electron-donating, hole-transporting material like TCTA. ossila.comresearchgate.net In these systems, photoexcitation leads to a charge transfer between the donor-type TCTA and the acceptor-type this compound, forming an emissive exciplex state. This intermolecular charge transfer is crucial for the function of certain Organic Light-Emitting Diodes (OLEDs), but it is distinct from the intramolecular LLCT process within a discrete metal complex.
Triplet Excited State Characteristics in Complexes
The triplet excited state properties of this compound are fundamental to its successful application as a host material and electron-transport layer (ETL) in phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org A critical characteristic is its high triplet energy (ET), which is essential for efficiently hosting phosphorescent emitters.
Research has determined the triplet energy of this compound to be approximately 2.94 eV, as estimated from the onset of its phosphorescence spectrum measured at 77 K. researchgate.net This high triplet level is crucial because, to ensure efficient energy transfer from the host to the guest (dopant), the host's triplet energy must be higher than that of the phosphorescent dopant. This prevents the back-transfer of energy from the dopant to the host matrix, which would otherwise quench the desired phosphorescence. nih.gov
| Compound | Triplet Energy (ET) [eV] | Measurement Condition |
|---|---|---|
| This compound | 2.94 | Onset of phosphorescence spectrum at 77 K |
| TCTA | 2.92 | Onset of phosphorescence spectrum at 77 K |
When incorporated as a host in OLEDs, this compound's properties significantly influence device performance and the dynamics of triplet excitons. This compound possesses a relatively high electron mobility of approximately 10⁻⁴ cm²V⁻¹s⁻¹, which is an order of magnitude greater than that of the common host material Alq₃ (around 10⁻⁵ cm²V⁻¹s⁻¹). rsc.orgrsc.org This superior electron transport capability helps in achieving a better balance of charge carriers (holes and electrons) within the emissive layer, which can lead to higher device efficiencies. rsc.org
The use of this compound as a host has been shown to enhance the external quantum efficiency (EQE) of NIR-emitting OLEDs. In one study, substituting Alq₃ with this compound as both the host and ETL for an Os(II) phosphor resulted in a ~47% increase in peak EQE, from 1.54% to 2.27%. rsc.org This improvement is attributed to better carrier balance and confinement of excitons within the emitting layer. rsc.org
However, the high electron mobility of this compound can also lead to a narrower charge recombination zone. rsc.org This concentrates the formation of triplet excitons into a smaller volume, increasing their density. A high concentration of long-lived triplet excitons can elevate the probability of detrimental quenching processes, such as triplet-triplet annihilation (TTA) and triplet-polaron quenching. These quenching mechanisms are often responsible for the "efficiency roll-off" observed in PhOLEDs, where the efficiency decreases at higher current densities. rsc.org Devices using this compound have shown a more significant efficiency roll-off at lower current densities compared to devices using Alq₃, which has a broader recombination zone due to its lower electron mobility. rsc.org
| Device ID | Host / ETL | Peak EQE [%] | Peak Power Efficiency [lm/W] | Current Density at half-EQE (J1/2) [mA/cm²] |
|---|---|---|---|---|
| A1 | Alq₃ | 1.54 | 0.17 | 473.2 |
| B1 | This compound | 2.27 | 0.13 | 82.3 |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| Alq₃ | Tris(8-hydroxyquinoline)aluminum |
| OLED | Organic Light-Emitting Diode |
| PhOLED | Phosphorescent Organic Light-Emitting Diode |
| ETL | Electron-Transport Layer |
| NIR | Near-Infrared |
Advanced Applications and Device Physics of Bp4mpy
Role of Bp4mPy in Organic Light-Emitting Diodes (OLEDs)
The compound 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl, commonly known as this compound, is a prominent material in the field of organic electronics, particularly for its versatile roles in Organic Light-Emitting Diodes (OLEDs). ossila.comlumtec.com.twlumtec.com.tw Due to the electron-withdrawing nature of its four pyridine (B92270) pendants, this compound is an electron-deficient molecule. ossila.com This characteristic makes it highly effective as both an electron-transport layer (ETL) and a hole-blocking layer (HBL) material in various OLED architectures. ossila.comlumtec.com.twossila.com Furthermore, when combined with electron-donating materials, such as TCTA, this compound can form an exciplex that serves as a host for red, green, and blue phosphorescent emitters, facilitating high device efficiencies. ossila.comresearchgate.net Its multifaceted functionality allows for the enhancement of device performance, including improved carrier management and light emission. rsc.orgresearchgate.net
Electron Transport Layer (ETL) Functionality and Performance
Electron Mobility Studies
Electron mobility is a critical parameter for an ETL material, as it dictates the speed at which electrons are transported through the layer. Studies have determined the electron mobility of this compound to be approximately 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This value is significantly higher than that of other commonly used ETL materials like tris(8-hydroxyquinoline)aluminum (Alq₃), which has an electron mobility of around 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The higher electron mobility of this compound allows for more efficient electron transport, which can influence the distribution of charge carriers and the location of the recombination zone within the OLED. rsc.org This superior mobility helps in restraining the thickness of the recombination zone, leading to a higher concentration of excitons in a confined space. rsc.org
| Material | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|
| This compound | ~10⁻⁴ | rsc.org |
| Alq₃ | ~10⁻⁵ | rsc.org |
Hole Blocking Layer (HBL) Functionality
In addition to its role as an ETL, this compound is widely employed as a hole-blocking layer (HBL). ossila.comlumtec.com.twlumtec.com.twossila.com The function of an HBL is to prevent holes from passing from the emissive layer into the electron-transport layer, a phenomenon known as charge leakage. kictex.re.kr Such leakage leads to recombination outside the desired emissive zone, reducing device efficiency. This compound accomplishes this task effectively due to its deep highest occupied molecular orbital (HOMO) level, which is reported to be around 6.66 eV. ossila.com This creates a substantial energy barrier for holes attempting to move from the host material of the EML into the this compound layer, effectively confining them to the EML and promoting efficient electron-hole recombination where it is most desired. ossila.comresearchgate.net
Exciton (B1674681) Confinement Strategies
Effective exciton confinement is paramount for maximizing the light output of an OLED. nih.govosti.gov Excitons, which are bound electron-hole pairs, must be prevented from migrating out of the EML and reaching quenching sites in adjacent layers. nih.gov When used as an HBL, this compound's wide energy gap and high triplet energy level serve to confine excitons within the emissive layer. rsc.orgrsc.org This confinement ensures that excitons decay radiatively within the EML rather than being quenched non-radiatively in the ETL. researchgate.net This strategy is particularly vital in PhOLEDs, where long-lived triplet excitons have a higher probability of diffusing out of the EML. nih.gov By effectively confining both charge carriers and excitons, this compound contributes directly to enhancing the internal quantum efficiency of OLED devices. rsc.orgresearchgate.net
Exciplex Host Material in Phosphorescent OLEDs
A particularly advanced application of this compound is its use in forming an exciplex host for PhOLEDs. An exciplex, or excited-state complex, can be formed at the interface between an electron-donating (hole-transporting) material and an electron-accepting (electron-transporting) material. rsc.orgrsc.org this compound, as an electron acceptor, readily forms an exciplex with donor materials like tris(4-carbazoyl-9-ylphenyl)amine (TCTA). ossila.comresearchgate.netresearchgate.net
This TCTA:this compound system can function as a highly effective host for phosphorescent dopants. ossila.comresearchgate.net The energy of the exciplex can be efficiently transferred to the guest emitter molecules, leading to their light emission. ossila.com A key advantage of this approach is that the triplet energy of the TCTA:this compound exciplex is very high (estimated at 3.31 eV), which is sufficient to excite even high-energy blue phosphorescent dopants without significant energy loss. rsc.orgrsc.org Using this exciplex host system, researchers have successfully fabricated highly efficient red, green, and blue PhOLEDs. ossila.comresearchgate.net This strategy often leads to devices with not only high peak efficiencies but also reduced efficiency roll-off at high brightness levels. nih.gov
| Emitter Color | Achieved Efficiency | Reference |
|---|---|---|
| Red | 8.8% EQE | researchgate.net |
| Green | 14.1% EQE | researchgate.net |
| Blue | 15.8% EQE | researchgate.net |
Table of Compounds
| Abbreviation | Full Chemical Name |
| This compound | 3,3',5,5'-Tetra[(m-pyridyl)-phen-3-yl]biphenyl |
| Alq₃ | Tris(8-hydroxyquinoline)aluminum |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
Energy Transfer from Exciplex to Emitters
A key application of this compound is its role in exciplex-based host systems for phosphorescent OLEDs (PhOLEDs). ossila.com When paired with an electron-donating material like TCTA, this compound can form an exciplex, which is an excited-state complex formed between the electron donor and acceptor molecules. ossila.comossila.com This exciplex can then efficiently transfer its energy to dopant emitter molecules, a critical process for achieving high-efficiency devices. science.govresearchgate.net
To prevent energy loss and ensure efficient transfer, the triplet energies of the individual donor and acceptor molecules (like TCTA and this compound) should be higher than the triplet energy of the resulting exciplex. rsc.org If the triplet states of the constituent molecules are lower, it can create pathways for exothermic energy transfer, leading to energy loss. rsc.org
Host-Guest Systems for Enhanced Efficiency
In host-guest OLED architectures, the guest emitter can be excited through two primary mechanisms: excitation energy transfer (EET) from the host and charge trapping (CT), where charge carriers are directly trapped by the guest molecules. researchgate.net In systems employing exciplex-forming co-hosts like this compound, the EET mechanism is generally dominant. researchgate.net
The use of an exciplex as a host can lead to highly efficient OLEDs with low driving voltages and reduced efficiency roll-off. researchgate.net The bipolar nature of the exciplex-forming host, created by the combination of electron-transporting (like this compound) and hole-transporting materials, promotes a better balance of charge carriers within the emissive layer, which is often a challenge with single-host materials. ossila.com This improved charge balance enhances the quantum efficiency of the device. ossila.com
For example, reddish-orange OLEDs utilizing an exciplex-forming host have demonstrated a remarkable power efficiency of 31.80 lm/W with a very low threshold voltage of 2.24 V. science.gov The use of the exciplex host enhanced the power efficiency by 36.2% compared to a reference device, primarily due to the lower operating voltage. science.gov
Device Architecture and Fabrication Techniques (Vacuum vs. Solution Processing)
OLEDs incorporating this compound are typically fabricated using either vacuum thermal evaporation or solution processing methods.
Vacuum Thermal Evaporation: This is a common technique for depositing the thin organic and metal layers of an OLED onto a substrate, such as indium tin oxide (ITO) coated glass. rsc.orgatlas.jp The process is carried out in a high-vacuum chamber to ensure the purity and uniformity of the deposited layers. rsc.orgatlas.jp Multilayer OLEDs are fabricated by sequentially depositing the various layers, including the hole injection layer, hole transport layer, emissive layer (often a host material like this compound doped with an emitter), electron transport layer (which can be this compound), and the cathode. rsc.orgatlas.jprsc.org
Solution Processing: This method offers the potential for lower-cost, large-area fabrication. In this approach, the organic materials are dissolved in a solvent and then deposited onto the substrate using techniques like spin-coating. uq.edu.au For example, a solution-processed OLED can be fabricated with a structure that includes a PEDOT:PSS hole injection layer, an emissive layer, a this compound electron transport layer, and a cathode. uq.edu.auresearchgate.net While solution processing can be more cost-effective, achieving the same level of performance and stability as vacuum-deposited devices can be challenging.
The choice of fabrication technique can influence the morphology of the thin films and, consequently, the device performance. umich.edu
Performance Metrics in OLEDs (Luminance, Current Efficiency, Power Efficiency, EQE)
The performance of this compound-based OLEDs is evaluated using several key metrics:
Luminance (cd/m²): Measures the brightness of the light emitted from the device.
Current Efficiency (cd/A): Indicates how efficiently the input electrical current is converted into light.
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected. It is a fundamental measure of the device's efficiency in converting charge carriers into light that escapes the device.
The table below summarizes the performance of various OLEDs that utilize this compound in different roles.
| Device Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
|---|---|---|---|---|
| Yellow | 10.1 | 32.2 | 20.3 | ossila.com |
| White | 6.16 | 13.25 | 10.39 | ossila.com |
| Green | 10.0 | 30.3 | 22.6 | ossila.com |
| Green | 22.6 | 67.7 | 50.0 | ossila.com |
| Yellow | 13.8 | 61.0 | 53.8 | ossila.com |
| Green | - | - | 42.6 | ossila.com |
| Blue | 15.8 | 35.6 | 37.9 | ossila.com |
| Reddish Orange | - | - | 31.80 | science.gov |
| Near-Infrared | 2.27 | - | 0.13 | rsc.org |
Near-Infrared (NIR) OLEDs Utilizing this compound Hosts
This compound has been successfully employed as a host material in the development of near-infrared (NIR) OLEDs. rsc.orgresearchgate.net These devices are of interest for applications such as night-vision displays, optical communications, and medical sensors.
In one study, Osmium(II) complexes were used as dopants in a this compound host to fabricate NIR-OLEDs. rsc.orgworktribe.comrsc.org The resulting devices exhibited emission maxima around 690 nm, extending into the NIR region. rsc.orgworktribe.comrsc.org By using this compound as the host and electron transport layer, a peak EQE of 2.27% and a power efficiency of 0.13 lm/W were achieved. rsc.orgworktribe.comrsc.org This performance was an improvement over devices that used Alq3 as the host, which was attributed to better carrier balance and exciton confinement within the this compound-based device. rsc.org
Another study reported the fabrication of NIR OLEDs using a platinum(II) porphyrin complex as the dopant with this compound as the host. researchgate.net These devices also showed emission extending into the NIR, with peak power efficiencies up to 0.13 lm/W and EQEs up to 2.27%. researchgate.net
White Light OLEDs (WOLEDs) Incorporating this compound
This compound is a versatile component in the fabrication of white organic light-emitting diodes (WOLEDs), which are crucial for solid-state lighting and full-color displays. rsc.orgossila.com It can be used as a host material in an exciplex-forming system or as an electron transport layer. rsc.orgossila.com
For instance, a WOLED was fabricated using a TCTA:this compound exciplex as the host for blue and red emitters. ossila.com The device architecture was ITO/TAPC (40 nm)/TCTA:Ir(piq)3 2 wt % (1 nm)/TCTA 46 wt %:this compound 46 wt %: FIrpic 8 wt % (28 nm)/Bp4mPy:Ir(piq)3 3 wt % (1 nm)/Bp4mPy (40 nm)/LiF (0.8 nm)/Al (150 nm). ossila.com This device achieved a maximum luminance of 19,007 cd/m², a maximum EQE of 11.3%, a current efficiency of 15.6 cd/A, and a power efficiency of 16.3 lm/W. ossila.com
In another approach, pure exciplex-based WOLEDs have been designed to produce daylight-like emissions. rsc.org By combining different hole-transporting and electron-transporting material pairs, including those with this compound, blue, green, and red exciplexes can be generated to create a broad white light spectrum. rsc.org One such device demonstrated a high color rendering index (CRI) of about 96. rsc.org
Deep-Red and Other Color Emitters in this compound-Based Devices
The use of a TCTA and this compound exciplex as a host system has been shown to be effective for a range of emitter colors, including red, green, and blue. science.gov In a study using an identical trilayer architecture for all three colors, the exciplex host enabled effective energy transfer to the respective phosphorescent emitters. science.gov The resulting devices achieved efficiencies of 8.8% for red, 14.1% for green, and 15.8% for blue. science.gov This demonstrates the broad applicability of the this compound-based exciplex system for creating OLEDs across the visible spectrum.
Applications in Organic Photovoltaics (OPVs)
The compound 3,3',5,5'-tetra(m-pyrid-3-yl)phenyl[1,1']biphenyl, commonly known as this compound, has been identified as a critical material in the advancement of organic photovoltaics (OPVs). Its utility is particularly pronounced in the architecture of the buffer layer, where it helps to improve charge transport, device efficiency, and long-term stability.
This compound is a wide energy gap material that is instrumental in forming high-efficiency electron filtering-cathode buffer layers (EF-CBLs) when blended with an electron-conducting material like fullerene C60. umich.eduacs.org In these composite layers, the fundamental role of this compound is to act as an insulating matrix. acs.org This structure facilitates the selective transport of electrons, which are conducted through percolating pathways formed by the C60 molecules. umich.edu The mixture of this compound and C60 creates a buffer that efficiently extracts electrons from the active layer of the OPV while simultaneously blocking excitons. rsc.org The proper alignment of the energy orbitals between the C60 in the EF-CBL and the C70 acceptor layer ensures efficient electron extraction, a critical factor for device performance. rsc.org The morphology of this this compound:C60 blend, which can be precisely controlled during fabrication, significantly influences its conductivity. umich.edubuet.ac.bdossila.com
The morphological stability of the buffer layer is a key determinant of an OPV's reliability and operational lifetime. rsc.orgossila.com Materials traditionally used as cathode buffers, such as bathophenanthroline (B157979) (Bphen), can undergo morphological degradation like crystallization over time, which negatively impacts device performance and stability. rsc.orgbuet.ac.bdossila.com this compound, in contrast, exhibits a more stable amorphous morphology. rsc.org This stability helps to prevent the formation of low-resistance shunts and interfacial charge buildup that can degrade device performance. rsc.org Consequently, OPVs that incorporate this compound in the EF-CBL demonstrate significantly longer operational lifetimes compared to those using neat Bphen buffers. rsc.org
Furthermore, the morphology of the this compound:C60 layer can be optimized to enhance device performance. Using techniques like organic vapor phase deposition (OVPD), the growth conditions can be controlled to produce highly conductive crystalline C60 domains within the this compound matrix. umich.eduossila.com This optimization leads to superior device characteristics compared to those fabricated with standard amorphous buffers from vacuum thermal evaporation (VTE). buet.ac.bdossila.com
| Deposition Method | Buffer Layer | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Reference |
|---|---|---|---|---|
| OVPD (Optimized) | This compound:C60 | 8.0 ± 0.2% | 0.65 ± 0.01 | buet.ac.bdossila.com |
| VTE (Standard) | This compound:C60 | 6.6 ± 0.2% | N/A | buet.ac.bdossila.com |
Exciton Blocking Efficiency in OPVs
Integration with Other Advanced Materials (e.g., Carbon Dots, Perovskites)
The versatility of this compound allows for its potential integration with other classes of advanced materials to create novel optoelectronic devices. While direct integration of this compound with carbon dots or perovskites in a single device architecture is not yet extensively documented in scientific literature, its proven role in forming hybrid systems and engineering interfaces provides a strong basis for such future applications.
This compound can be used to form hybrid organic-inorganic systems, which combine the distinct properties of different material classes to achieve enhanced functionality. A notable example is the creation of an interface between organic this compound and an inorganic transition metal oxide (TMO) like molybdenum oxide (MoOx). umich.edu Research has pointed to processes such as polaron pair generation occurring at the this compound/TMO interface under photoexcitation. This interaction within a hybrid system is crucial for applications in optoelectronics, where efficient charge generation and separation at interfaces are paramount. mdpi.com The integration of organic materials like this compound with inorganic components such as TMOs or other semiconductors can enhance the stability and efficiency of optoelectronic devices, addressing some of the limitations of purely organic systems. jos.ac.cn
Interface engineering is a critical strategy for optimizing the performance of advanced electronic devices by carefully controlling the properties of the layers where different materials meet. researchgate.netrsc.org this compound is an effective tool for this purpose due to its electronic properties and stable morphology. rsc.orgossila.com Its application as an electron-transporting layer (ETL) and hole-blocking layer (HBL) in devices like OLEDs is a form of interface engineering designed to confine charge carriers and excitons, thereby boosting efficiency. ossila.com
Theoretical Models and Advanced Concepts in Bp4mpy Research
Charge Transport Mechanisms in Bp4mPy-Containing Layers
The movement of charge carriers, specifically electrons and holes, through organic semiconductor materials like this compound is a fundamental process in OLED operation. This transport is influenced by several factors, including the material's morphology, the alignment of energy levels at interfaces with adjacent layers, and the presence of charge trapping states. qut.edu.au
In the context of OLEDs, bipolar charge drift-diffusion models are commonly employed to describe the transport of both electrons and holes. osti.gov The efficiency and speed of charge transport are directly linked to the energy barriers present between adjacent functional layers within the device structure. qut.edu.au High energy barriers can impede charge flow, leading to charge trapping and reduced device efficiency. qut.edu.au Optimizing the energy level alignment to ensure similar barriers between neighboring layers is considered an effective strategy for facilitating efficient charge transport. qut.edu.au
This compound's function as an ETL and HBL highlights its critical role in controlling electron transport into the emissive layer and preventing holes from moving out of it. ossila.com The energy barrier at the LUMO interface between a host material, such as mCBP, and this compound can act as a limitation to electron injection, particularly at lower current densities. osti.gov At elevated current levels, the applied electric field can help to increase the electron flux across this interface barrier. osti.gov
Electron Mobility and Trapping Effects
Electron mobility, which quantifies the velocity of electrons moving through a material under the influence of an electric field, is a key characteristic for ETL materials like this compound. Low electron mobility and instability in n-type organic semiconductors have been associated with electron traps located at the surface of the gate insulator. The effective elimination of these electron traps can lead to notable improvements in both mobility and stability.
While the precise mechanisms governing carrier mobility in organic materials are still an area of active research, optimizing the morphology of the organic layer has been demonstrated as a method to achieve higher electron mobility. qut.edu.auresearchgate.net For example, studies have shown that optimizing the morphology of a this compound:C60 electron-filtering buffer layer can result in increased electron mobility in organic photovoltaic devices. researchgate.net
Charge trapping occurs when charge carriers become localized at defect sites within the material or at interfacial energy barriers. qut.edu.au This phenomenon can hinder charge transport and negatively impact device efficiency. The presence of energy barriers, such as the LUMO energy barrier at the mCBP/Bp4mPy interface, can lead to the trapping of electrons and influence the distribution of electron density within the device structure. osti.gov
Exciton (B1674681) Management Strategies
Effective exciton management is a critical aspect of optimizing the performance and operational lifetime of OLEDs. nih.gov This involves controlling the processes of exciton generation, diffusion, energy transfer, and annihilation within the device architecture. This compound, functioning as an HBL and in some cases as a component of an exciplex host system, contributes to these exciton dynamics. ossila.com
Successful exciton management strategies can lead to improved device efficiency, reduced degradation over time, and enable the development of novel device structures, such as simplified white OLEDs. nih.gov
Exciton Blocking and Confinement
This compound is widely recognized and used as a hole-blocking layer (HBL). ossila.comresearchgate.netresearchgate.net The primary function of an HBL is to restrict the movement of holes from the emissive layer (EML) into adjacent electron-transport layers, thereby confining excitons within the EML. researchgate.net This confinement is essential to ensure that electron-hole recombination and subsequent light emission occur within the region containing the emissive material, leading to high device efficiency. researchgate.net
Experimental observations have confirmed effective exciton confinement within the EML in devices where this compound is used as an HBL. osti.gov This confinement is achieved by creating an energy barrier that prevents excitons from diffusing out of the EML into neighboring layers. osti.govmdpi.com
Dexter and Förster Energy Transfer Pathways
Energy transfer between molecules is a fundamental process in OLEDs and is crucial for effective exciton management. The two primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. libretexts.orglibretexts.orgresearchgate.netuw.edu.pl
Förster energy transfer is a long-range, non-radiative process mediated by dipole-dipole interactions between an excited donor molecule and a ground-state acceptor molecule. libretexts.orglibretexts.orguw.edu.pl This mechanism is effective over distances typically ranging from 50 to 100 Å. uw.edu.pl
Dexter energy transfer, in contrast, is a short-range process that involves the exchange of electrons between the donor and acceptor. libretexts.orglibretexts.org This mechanism requires spatial overlap of the electron clouds of the interacting molecules and is typically significant at distances within approximately 10 Å. libretexts.orglibretexts.org
In systems containing this compound, energy transfer can occur between host and guest materials or between different emissive species in multilayer device architectures. ossila.comnih.govresearchgate.net this compound can function as part of an exciplex host system, facilitating efficient energy transfer from exciplex states to the emissive dopants, which contributes to achieving high efficiencies. ossila.com Both Förster and Dexter mechanisms can be involved in the transfer of energy from charge-transfer (CT) excitons to dopant molecules. researchgate.net The efficiency of these energy transfer processes is influenced by factors such as the spatial separation between the donor and acceptor and the spectral overlap of their energy levels. researchgate.netuq.edu.au
Thermally Activated Delayed Fluorescence (TADF) Processes
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables organic molecules to efficiently convert electrically generated triplet excitons into emissive singlet excitons, thereby overcoming the theoretical 25% internal quantum efficiency limit of traditional fluorescent materials and potentially reaching nearly 100% internal quantum efficiency nih.govstanford.edu. This process relies on efficient Reverse Inter-System Crossing (RISC) from the triplet excited state (T₁) to the singlet excited state (S₁), which is facilitated by a small energy gap between these states (ΔEST) nih.govscm.com.
This compound's involvement in TADF processes is prominently observed in exciplex systems. An exciplex, a complex formed between an excited state species and another molecule (typically a donor-acceptor pair), can exhibit TADF characteristics labsolu.camendelchemicals.com. When this compound, acting as an electron acceptor or electron-transport material, is combined with suitable electron-donating materials like TCTA (4,4',4''-Tris(N-carbazolyl)triphenylamine), an exciplex can form at the interface or within a blend Current time information in Tiruchirappally, IN.labsolu.camendelchemicals.com. This exciplex can demonstrate TADF by utilizing both singlet and triplet excitons generated through electrical excitation labsolu.canih.gov. The emission from such an exciplex is distinct from the fluorescence of the individual components labsolu.camendelchemicals.com.
Research findings indicate that blends of this compound with materials like TCTA can lead to the formation of exciplexes with small singlet-triplet energy differences, a key requirement for efficient TADF labsolu.camendelchemicals.com. The lower triplet energy levels of individual TCTA and this compound molecules compared to the exciplex triplet state are crucial for efficient energy transfer and preventing energy loss pathways labsolu.ca.
Reverse Inter-System Crossing (RISC) Rates
The Reverse Inter-System Crossing (RISC) rate (kRISC) is a critical parameter in TADF, quantifying the speed at which triplet excitons are converted back to the singlet state mcp.sonih.gov. A sufficiently high kRISC is necessary for efficient harvesting of triplet excitons before they decay non-radiatively nih.gov.
While specific intrinsic kRISC values for isolated this compound molecules acting purely as a TADF emitter are not extensively detailed in the provided search results, the RISC process is central to the TADF behavior observed in systems where this compound is a component, such as exciplexes labsolu.camendelchemicals.com. The efficiency of RISC in these systems is influenced by the molecular design of the constituent materials and their interactions scm.com.
Studies on TADF emitters and exciplexes in general discuss RISC rates, with typical values ranging from 10³ to 10⁵ s⁻¹ depending on the material and system. The delayed fluorescence lifetime observed in TADF materials is inversely proportional to the RISC rate and delayed efficiency nih.gov. In exciplex systems involving this compound, the small ΔEST facilitates the thermal activation required for RISC at room temperature nih.govscm.com. The rate of RISC is significantly influenced by the spin-orbit coupling between the singlet and triplet states.
Singlet-Triplet Energy Gap (ΔEST) Engineering
The Singlet-Triplet Energy Gap (ΔEST) is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) nih.govscm.com. Minimizing ΔEST is a primary goal in the design of efficient TADF materials, as a small gap allows for efficient RISC via thermal energy at room temperature (kBT ≈ 25 meV) nih.govscm.com.
In the context of this compound, ΔEST engineering is particularly relevant in the formation of TADF exciplexes with donor materials. The ΔEST of an exciplex formed between a donor and an acceptor like this compound is typically small, enabling the TADF mechanism labsolu.camendelchemicals.com. For instance, a blend of TCTA and this compound has been reported to exhibit a small ΔEST of approximately 0.1 eV labsolu.camendelchemicals.com. This small energy difference confirms that the emission originates from an exciplex state that favors RISC labsolu.ca.
The small ΔEST in donor-acceptor systems is often achieved by designing molecules with spatially separated highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which reduces the exchange integral between the singlet and triplet states nih.govscm.com. While this compound itself is an electron-deficient molecule Current time information in Tiruchirappally, IN., its combination with electron-donating partners facilitates this charge-transfer character in the resulting exciplex, leading to a reduced ΔEST Current time information in Tiruchirappally, IN.labsolu.cascm.com.
Engineering the ΔEST in systems involving this compound is crucial for optimizing the TADF performance of devices utilizing these exciplexes. A smaller ΔEST generally leads to a higher RISC rate and thus more efficient triplet harvesting mcp.so.
Here is a summary of relevant energy gap data:
| System | Triplet Energy Gap (eV) | Singlet-Triplet Energy Gap (ΔEST) (eV) | Notes | Source |
| This compound (alone) | ~2.94 | Not specified as isolated molecule | Estimated from phosphorescence onset | labsolu.ca |
| TCTA (alone) | ~2.92 | Not specified as isolated molecule | Estimated from phosphorescence onset | labsolu.ca |
| TCTA:this compound Exciplex | ~3.31 | ~0.1 | Estimated from phosphorescence onset and confirms exciplex TADF | labsolu.camendelchemicals.com |
This table illustrates how the combination of TCTA and this compound results in an exciplex with a significantly different, and critically, a small ΔEST compared to the estimated triplet energies of the individual molecules, facilitating TADF.
Future Research Directions and Emerging Opportunities for Bp4mpy
Rational Design of Next-Generation Bp4mPy Derivatives
The rational design of new organic semiconductor materials is a cornerstone of advancing organic electronics. For this compound, this involves chemically modifying its structure to fine-tune its electronic, optical, and thermal properties. The core biphenyl (B1667301) structure and the peripheral pyridyl-phenyl units offer multiple sites for functionalization.
One key aspect of rational design involves incorporating different donor and acceptor units into the molecular framework or modifying the existing ones. This strategic alteration of the electronic landscape can influence charge injection and transport characteristics, as well as the energy levels (HOMO/LUMO) of the molecule. atlas.jp For instance, the electron-withdrawing nature of the pyridine (B92270) units in this compound contributes to its function as an ETL and HBL. ossila.com Future derivatives could explore varying the number, position, or type of these electron-withdrawing groups, or introducing electron-donating groups to create bipolar transport characteristics or modify its interaction with emissive layers.
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a crucial role in the rational design process. chemicalbook.com These computational methods can predict the electronic structure, energy levels, and optical properties of proposed molecular designs before synthesis, allowing researchers to screen potential candidates and guide experimental efforts. This approach minimizes trial-and-error and accelerates the discovery of high-performance materials. The effect of substituents on the photophysical and thermal properties of related organophosphorus compounds has been investigated, providing insights applicable to the design of this compound derivatives. bioengineer.org
Future research may also focus on designing this compound derivatives specifically tailored for applications beyond traditional OLEDs, such as in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), by tuning their charge transport and absorption properties.
Exploration of Novel Device Architectures and Processing Methods
The performance of organic electronic devices is not solely dependent on the active materials but also significantly influenced by the device architecture and the methods used for fabrication. This compound has been successfully integrated into various OLED device stacks, typically as an ETL or HBL. atlas.jpchemicalbook.comguidechem.comoe-technologies.comazom.comnih.govnih.gov
Common device architectures employing this compound include multi-layer structures where it is deposited between the emissive layer and the cathode. Examples from research include structures like ITO/TAPC/TCTA/Emissive Layer/Bp4mPy/LiF/Al. ossila.comnih.gov The thickness of the this compound layer, as well as the adjacent charge transport and emissive layers, is often optimized to improve charge balance and recombination efficiency within the emissive layer. chemicalbook.comazom.com
Future research will likely explore novel device architectures that leverage the properties of this compound and its derivatives more effectively. This could involve inverted device structures, simplified multi-layer designs, or tandem architectures for enhanced efficiency and stability. The integration of this compound into all-exciplex-based WOLEDs has also been explored, demonstrating its role in influencing charge transport and recombination zones.
In terms of processing methods, thermal evaporation under vacuum is a common technique for depositing this compound films in high-performance devices. nih.gov However, for large-area and low-cost manufacturing, solution-based processing methods like spin-coating and printing techniques (e.g., inkjet printing, roll-to-roll processing) are highly desirable. guidechem.comnih.govnih.gov While this compound itself is often deposited by evaporation, future research may focus on developing soluble this compound derivatives or optimizing solution-processing techniques to achieve high-quality films and device performance comparable to or exceeding that of evaporated devices. The development of roll-to-roll vapor deposition methods is also an area of ongoing research for scalable manufacturing of organic electronics. nih.gov
Advanced Characterization Techniques for In-situ Studies and Real-Time Analysis
Understanding the fundamental processes occurring within organic electronic devices during operation is crucial for further performance improvements and lifetime extension. Advanced characterization techniques, particularly those enabling in-situ and real-time analysis, are becoming increasingly important in this regard.
However, to gain deeper insights into phenomena such as charge injection, transport, recombination, and degradation, more advanced techniques are required. Impedance spectroscopy, for instance, can be used for in-situ monitoring of charge transport and determining charge carrier mobility and density within the different layers of an OLED under applied voltage. mdpi.com
Advanced spectroscopic techniques, such as electronic sum-frequency generation (ESFG) spectroscopy, offer the ability to probe electronic structure and charge dynamics specifically at the interfaces within multi-layer organic devices under operational conditions. bioengineer.org This in-situ and non-invasive approach provides unprecedented insights into how charges behave and redistribute across the organic layers, which is critical for understanding and mitigating issues like charge accumulation and interface degradation that affect device stability and efficiency. atlas.jpbioengineer.orgresearchgate.net
Q & A
Q. What steps mitigate uncertainties in computational modeling of this compound?
- Methodological Answer :
- Parameter Optimization : Test multiple basis sets (e.g., 6-31G*, def2-TZVP) and exchange-correlation functionals (e.g., B3LYP, PBE0) to assess model sensitivity .
- Experimental Benchmarking : Validate predicted absorption spectra with empirical UV-Vis data .
- Uncertainty Quantification : Report confidence intervals for key metrics (e.g., HOMO-LUMO gaps) using Monte Carlo simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
